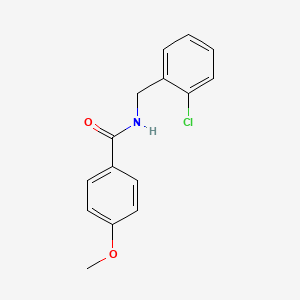

N-(2-chlorobenzyl)-4-methoxybenzamide

説明

N-(2-Chlorobenzyl)-4-methoxybenzamide is a benzamide derivative featuring a 4-methoxy-substituted benzene ring and a 2-chlorobenzyl group attached to the amide nitrogen. The 4-methoxy group contributes electron-donating properties, while the 2-chlorobenzyl moiety introduces steric and electronic effects that may influence reactivity, stability, and intermolecular interactions .

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-19-13-8-6-11(7-9-13)15(18)17-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKQPRLMFPMSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-methoxybenzamide typically involves the reaction of 2-chlorobenzylamine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(2-chlorobenzyl)-4-methoxybenzamide can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems to streamline the process.

化学反応の分析

Types of Reactions

N-(2-chlorobenzyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.

Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of N-(2-hydroxybenzyl)-4-methoxybenzamide.

Reduction: Formation of N-(2-chlorobenzyl)-4-methoxybenzylamine.

Substitution: Formation of N-(2-substituted benzyl)-4-methoxybenzamide derivatives.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of N-(2-chlorobenzyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate synthase, which is involved in the biosynthesis of isoprenoids in bacteria . This inhibition disrupts the metabolic pathways of the bacteria, leading to their death. In cancer cells, the compound may interfere with cell division and induce apoptosis through the modulation of specific signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(2-chlorobenzyl)-4-methoxybenzamide with key analogs, focusing on substituent effects, synthesis, and functional properties:

Table 1: Structural and Functional Comparison of Analogs

Key Observations

Substituent Position and Electronic Effects The 4-methoxy group in the title compound contrasts with the 2-methoxy substitution in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide . Chlorine placement: The 2-chlorobenzyl group introduces steric hindrance near the amide bond, which may reduce hydrolysis rates compared to aminoalkyl chains (e.g., 6-aminohexyl in ).

Synthetic Methods

- Coupling reagents like DCC/HOBt are common for benzamide synthesis (e.g., ), suggesting similar routes for the title compound.

- Bulky substituents (e.g., tert-butyl in ) require specialized conditions, such as cobalt catalysis, highlighting the influence of substituents on synthetic strategy.

Functional Properties Stability: The 6-aminohexyl analog showed pH-dependent instability (80% P-N bond cleavage at pH 4.5), whereas aromatic substituents (e.g., 2-chlorobenzyl) may confer greater acid resistance. Fluorescence: The 2-methoxy-4-methyl analog exhibited strong fluorescence at pH 5, suggesting that substituent positioning and electron-donating groups critically modulate photophysical behavior. Crystallinity: The orthogonal dihedral angle (79.2°) in 2-Chloro-N-(4-methoxyphenyl)benzamide indicates that substituent orientation affects molecular packing, which could influence solubility or melting points.

Q & A

Q. What are the established synthetic protocols for N-(2-chlorobenzyl)-4-methoxybenzamide, and how is the product characterized?

Methodological Answer: The synthesis typically involves coupling 4-methoxybenzoic acid with 2-chlorobenzylamine using carbodiimide-based reagents. A common approach employs N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in anhydrous dichloromethane at low temperatures (-50°C) to minimize side reactions . Post-synthesis, the product is purified via recrystallization or column chromatography. Characterization includes:

- IR spectroscopy : Confirmation of amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- ¹H-NMR : Signals for methoxy protons (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and benzyl CH₂ (δ ~4.5 ppm).

- Elemental analysis : Validation of C, H, N, and Cl composition .

Q. What analytical techniques are critical for assessing the purity and structural integrity of N-(2-chlorobenzyl)-4-methoxybenzamide?

Methodological Answer: Beyond NMR and IR, researchers should employ:

- High-resolution mass spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₅H₁₄ClNO₂: 275.07).

- HPLC with UV detection : For purity assessment using a C18 column and methanol/water mobile phase (retention time ~8–10 min).

- Melting point analysis : Consistency with literature values ensures crystalline purity .

Advanced Research Questions

Q. How can fluorescence properties of N-(2-chlorobenzyl)-4-methoxybenzamide be optimized for analytical or biological tagging applications?

Methodological Answer: Fluorescence optimization requires systematic parameter testing:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance quantum yield compared to polar protic solvents.

- pH adjustment : Maximum intensity is observed at pH 5 (acetate buffer), as protonation/deprotonation of functional groups affects electron transitions .

- Temperature control : Stability at 25°C avoids thermal quenching; elevated temperatures (>40°C) reduce intensity by 20–30%.

- Binding constant determination : Use the Stern-Volmer equation with a reference quencher (e.g., Pb²⁺) to calculate Kₐ (typically ~10³–10⁴ M⁻¹) .

Q. Table 1: Fluorescence Optimization Parameters

| Parameter | Optimal Condition | Effect on Intensity |

|---|---|---|

| pH | 5.0 | Maximizes emission |

| Temperature | 25°C | Stable over 24h |

| Solvent | DMSO | Highest quantum yield |

| Excitation λ | 340 nm | Peak excitation |

Q. What experimental strategies are recommended to analyze the compound’s stability under varying biochemical conditions?

Methodological Answer: Stability studies should include:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 4.5–7.4) at 37°C for 24–72h, followed by HPLC to monitor degradation. Amide bonds are most stable at pH 6.0 ; acidic conditions (pH <5.2) accelerate hydrolysis .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for benzamides).

- Light sensitivity : Conduct photostability tests under UV light (λ = 254 nm) to assess isomerization or radical formation .

Q. How can researchers investigate the biological activity of N-(2-chlorobenzyl)-4-methoxybenzamide against therapeutic targets?

Methodological Answer:

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values can be derived from dose-response curves.

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with compound concentrations ranging from 1–100 μM. Compare results to controls like cisplatin .

- Molecular docking : Perform in silico studies with AutoDock Vina to predict binding modes to target proteins (e.g., tubulin or DNA topoisomerase). Prioritize docking poses with ΔG < -8 kcal/mol .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported fluorescence binding constants for N-(2-chlorobenzyl)-4-methoxybenzamide?

Methodological Answer: Discrepancies may arise from solvent polarity, ionic strength, or quencher selection. To resolve:

- Standardize conditions : Use identical buffer (e.g., 10 mM acetate, pH 5) and temperature (25°C) across experiments.

- Validate with isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to bypass fluorescence artifacts.

- Compare with structurally analogous compounds : Cross-reference data with N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (binding constant ~1.2 × 10³ M⁻¹) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。